The anti-AChE activity of piperidine derivatives is a key focus in the studies. For instance, the compound 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and its rigid analogue have been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition12. The SAR study indicates that the introduction of a bulky moiety in the para position of the benzamide significantly enhances the anti-AChE activity2. Moreover, the presence of a basic nitrogen atom in the piperidine ring is crucial for increased activity, as evidenced by the inactivity of the N-benzoylpiperidine derivative2. The most potent inhibitors, such as compound 21, demonstrate a remarkable selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for AChE2. These compounds have been shown to increase acetylcholine content in the rat cerebral cortex and hippocampus, suggesting their potential as antidementia agents2.
The potent anti-AChE activity of piperidine derivatives makes them promising candidates for the treatment of neurodegenerative diseases. The compound 13e (E2020) has been identified as one of the most potent anti-AChE inhibitors, with a significant increase in acetylcholine content in the rat cerebral cortex, indicating its potential application in managing Alzheimer's disease symptoms1. Similarly, compound 21 has shown marked increases in acetylcholine levels in the cerebral vortex and hippocampus of rats, further supporting its development as an antidementia agent2.
Another application of piperidine derivatives is in the treatment of gastrointestinal disorders. The compound 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine has been studied for its effects on gastric acid secretion3. It was found to lower basal gastric acid secretion more effectively than acetazolamide, a standard drug used for this purpose3. This suggests that certain piperidine derivatives could be useful in developing new treatments for conditions like peptic ulcers, where the reduction of gastric acid secretion is beneficial.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4